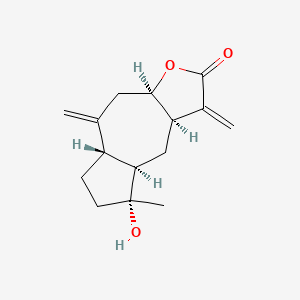

8-Epiinuviscolide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-epiinuviscolide is a sesquiterpene lactone that is the C-8 epimer of inuviscolide. It has been isolated from the aerial parts of Inula hupehensis. It has a role as an anti-inflammatory agent and a plant metabolite. It is a gamma-lactone, an organic heterotricyclic compound, a sesquiterpene lactone and a tertiary alcohol.

Wissenschaftliche Forschungsanwendungen

Clinical Pharmacology in Mental Health

8-Epiinuviscolide has been studied in the context of mental health, specifically its clinical pharmacology in depression and schizophrenia. Researchers focused on various aspects like dosage form, pharmacokinetics, and pharmacodynamics to understand its efficacy and physiological effects in these disease states (Catlin, Gorelick, & Gerner, 1982).

Dermatological Applications

In dermatology, 8-Epiinuviscolide has been evaluated for its role in treatments like extracorporeal photochemotherapy, specifically for conditions such as cutaneous T-cell lymphoma and rheumatoid arthritis. The research emphasized its effectiveness and potential benefits in achieving constant drug levels and reducing side effects (Knobler et al., 1993).

Anti-Malaria Treatment

The compound has also been investigated in the treatment of latent malaria, where its technical genesis and application offer insights into scientific, clinical, and public health realms. The research traced the history and potential of 8-aminoquinolines in treating endemic malaria (Baird, 2019).

Cancer Research

In the field of cancer research, 8-Epiinuviscolide derivatives have been studied for their role in enhancing the cytotoxicity of anticancer drugs. The focus has been on mechanisms like reactive oxygen species production and modulation of drug resistance pathways in cancer cells (Lo, 2012).

Renal Injury and Free Radical Damage

Research has also explored 8-Epiinuviscolide's role in renal injury and its interaction with thromboxane A2 receptors. This insight is significant for understanding the compound's effect in conditions induced by lipid peroxidation (Takahashi et al., 1992).

Molecular Epidemiology in Cancer

The application of 8-Epiinuviscolide has been discussed in the context of molecular epidemiology, particularly in assessing cancer risks from environmental carcinogens. This research angle provides valuable insights into the compound's role in cancer risk assessment and prevention strategies (Wogan, 1992).

Phytoestrogen Research

Investigations into 8-Epiinuviscolide's pharmacokinetics and endocrine effects highlight its potential as a phytoestrogen. This line of research is particularly relevant for understanding the compound's impact on postmenopausal women and its potential as an alternative to traditional hormone replacement therapies (Rad et al., 2006).

Gene Therapy Development

The compound's role in the development of gene therapy is also noteworthy. Studies have focused on in vivo applications of electroporative gene delivery, where 8-Epiinuviscolide could play a role in enhancing the transfer of DNA into cells, thus aiding in gene therapy research (Somiari et al., 2000).

Eigenschaften

Molekularformel |

C15H20O3 |

|---|---|

Molekulargewicht |

248.32 g/mol |

IUPAC-Name |

(3aR,5aS,8R,8aR,9aR)-8-hydroxy-8-methyl-1,5-dimethylidene-3a,4,5a,6,7,8a,9,9a-octahydroazuleno[6,5-b]furan-2-one |

InChI |

InChI=1S/C15H20O3/c1-8-6-13-11(9(2)14(16)18-13)7-12-10(8)4-5-15(12,3)17/h10-13,17H,1-2,4-7H2,3H3/t10-,11-,12-,13-,15-/m1/s1 |

InChI-Schlüssel |

GTYUWNQOOLJZBM-FTQJZPFOSA-N |

Isomerische SMILES |

C[C@]1(CC[C@H]2[C@H]1C[C@H]3[C@@H](CC2=C)OC(=O)C3=C)O |

Kanonische SMILES |

CC1(CCC2C1CC3C(CC2=C)OC(=O)C3=C)O |

Herkunft des Produkts |

United States |

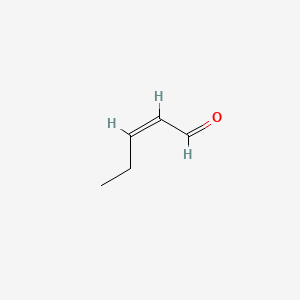

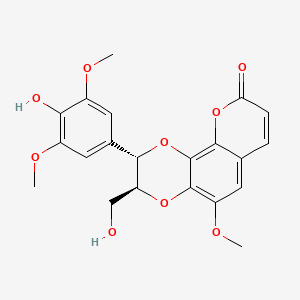

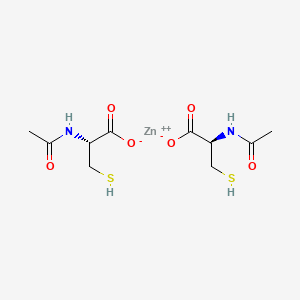

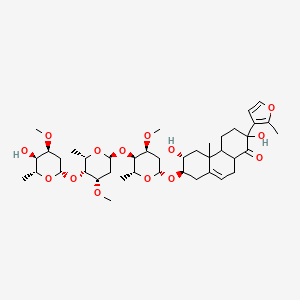

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B1253596.png)

![(5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene](/img/structure/B1253599.png)

![Bicyclo[2.2.1]hept-2-ene, 5-(phenylsulfinyl)-](/img/structure/B1253600.png)

![Methanone, [(4R,5S)-5-amino-4-(2,4,5-trifluorophenyl)-1-cyclohexen-1-yl][5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-](/img/structure/B1253605.png)

![(1S,4R,7S,10S,13S,16S)-24-hydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B1253617.png)

![3-(2,3-Dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one](/img/structure/B1253619.png)